Diethyl adipate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

In water, 4230 mg/l @ 20 °C

Canonical SMILES

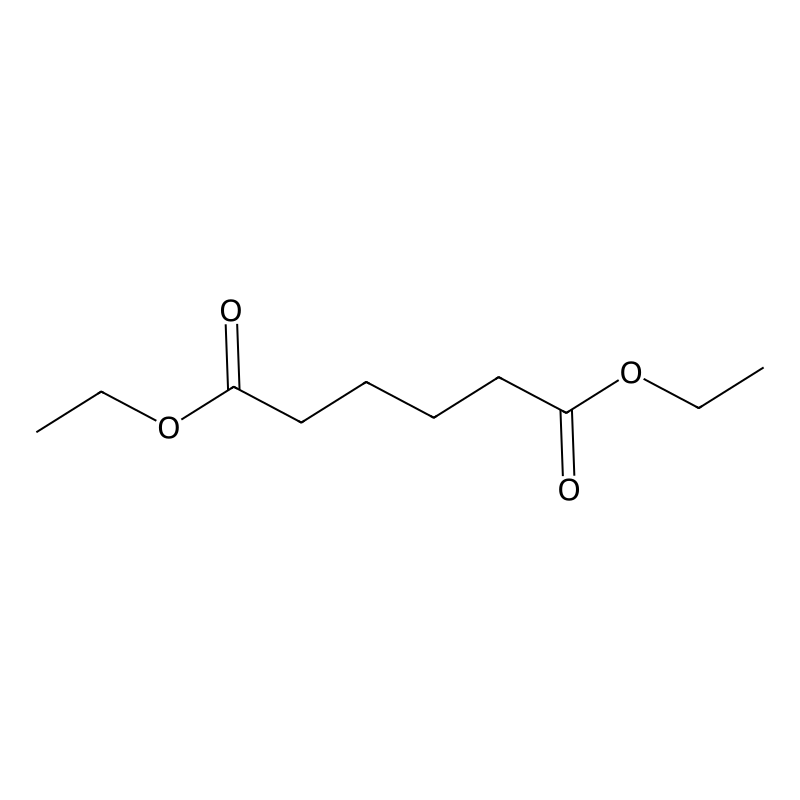

Diethyl adipate is an organic compound classified as a diester, specifically the diethyl ester of adipic acid. Its molecular formula is , and it has a molecular weight of approximately 202.25 g/mol . This compound is characterized by its pleasant fruity odor and is typically a colorless liquid at room temperature. Diethyl adipate is soluble in organic solvents such as ethanol and ether but has limited solubility in water . It is commonly used in various industrial applications, including as a plasticizer, solvent, and in the synthesis of other chemical compounds.

- Solvent: Due to its non-polar nature, diethyl adipate acts as a good solvent for various non-polar and slightly polar compounds. This makes it useful in research involving extraction, purification, and analysis of these materials.

- Plasticizer: Diethyl adipate can act as a plasticizer, improving the flexibility and workability of certain polymers. This property finds application in research on developing new materials with specific mechanical properties [].

- Reference Standard: With its well-defined chemical structure and readily identifiable properties, diethyl adipate serves as a reference standard in various analytical techniques like chromatography and spectroscopy []. Researchers use it to calibrate instruments, identify unknown compounds, and quantify target molecules in their samples.

Saponification involves the reaction of diethyl adipate with a strong base, typically sodium hydroxide, resulting in the formation of sodium adipate and ethanol:

This reaction is second-order and irreversible in alkaline conditions due to the resonance stabilization of the carboxylate ion formed during the process .

The synthesis of diethyl adipate typically involves the esterification of adipic acid with ethanol in the presence of an acid catalyst. A common method includes:

- Reagents: Adipic acid, ethanol, sulfuric acid (as a catalyst), and cyclohexane (for azeotropic distillation).

- Procedure: The reagents are mixed in a round-bottom flask equipped with a Dean-Stark trap and reflux condenser. The mixture is heated to promote reaction while removing water formed during esterification via azeotropic distillation. The product can then be purified through extraction and vacuum distillation .

Diethyl adipate finds numerous applications across various industries:

- Plasticizers: Used to enhance flexibility and workability in plastics.

- Solvents: Acts as a solvent for coatings, inks, and adhesives.

- Intermediate: Serves as an intermediate in the synthesis of other chemical compounds.

- Fragrance: Utilized in perfumery due to its pleasant odor.

Research indicates that diethyl adipate can interact with other compounds during reactions such as saponification or hydrolysis. For instance, during saponification with sodium hydroxide, it can form monoesters or undergo competing reactions that affect yield and purity . Additionally, studies have shown its behavior under various conditions, providing insights into its kinetics and thermodynamics .

| Compound | Molecular Formula | Unique Features |

|---|---|---|

| Diethyl adipate | Diester of adipic acid; used as plasticizer | |

| Dimethyl adipate | Shorter chain; less viscous than diethyl ester | |

| Butyl adipate | Longer chain; higher boiling point | |

| Ethyl hexanoate | Shorter carbon chain; different applications |

Diethyl adipate's unique properties make it particularly valuable in applications requiring specific solubility and viscosity characteristics.

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Heavy Atom Count

Density

Decomposition

Melting Point

UNII

Vapor Pressure

0.058 mm Hg @ 25 °C

Use Classification

Methods of Manufacturing

General Manufacturing Information

Hexanedioic acid, diethyl-: INACTIVE

Hexanedioic acid, di-C8-26-alkyl esters: INACTIVE